molecular formula C8H20N4 B056590 N-[2-(1-piperazinyl)ethyl]ethylenediamine CAS No. 24028-46-4

N-[2-(1-piperazinyl)ethyl]ethylenediamine

Cat. No.: B056590
CAS No.: 24028-46-4
M. Wt: 172.27 g/mol
InChI Key: WBIWIXJUBVWKLS-UHFFFAOYSA-N
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Description

“N-[2-(1-piperazinyl)ethyl]ethylenediamine” is a chemical compound with the molecular formula C8H20N4 . It is also known by other names such as “N- [2- (1-piperazinyl)ethyl]ethylenediamine”, “N- (2- (1-Piperazinyl)ethyl)ethylenediamine”, and “N’- (2-piperazin-1-ylethyl)ethane-1,2-diamine” among others .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2 . The Canonical SMILES representation is C1CN (CCN1)CCNCCN .


Chemical Reactions Analysis

“N1- [2- (1-Piperazinyl)ethyl]-1,2-ethanediamine” is known to be an impurity of Diethylenetriamine, a compound used in biological studies for polyamines inhibition to carbonic anhydrases by anchoring to the zinc-coordinated water molecule .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 172.27 g/mol . It has a density of 0.975g/cm3 . The boiling point is 292.5°C at 760 mmHg . The compound has a flash point of 130.7°C . It has a vapour pressure of 0.00183mmHg at 25°C .

Scientific Research Applications

  • CO2 Capture : Aqueous ethylenediamine (EDA) has been explored as a solvent for capturing CO2 from flue gas. It demonstrates potential due to its acceptable viscosity and capacity for absorbing CO2, with performance comparable to monoethanolamine (MEA) under certain conditions. The heat of CO2 desorption in EDA solution is greater than in most other amine systems (Zhou et al., 2010).

  • Neuronal Effects : EDA and structurally related compounds, including N-substituted variants and piperazine, have been studied for their effects on neuronal activity. EDA exhibits bicuculline-sensitive inhibition of neuronal firing, suggesting potential applications in neuropharmacology (Perkins & Stone, 1982).

  • Resistance to Degradation : Piperazine, a structurally related compound, shows resistance to thermal degradation and oxidation, which is significant for carbon dioxide capture processes. This resistance allows for higher temperatures and pressures in stripping processes, potentially leading to energy savings (Freeman et al., 2010).

  • Chemical Synthesis : EDA is widely used in the synthesis of various high-value products like imidazoline, piperazine, and ethylene bis-stearamide. Its chemical activity as an intermediate in fine chemical and medicine manufacturing is notable (Xie Jing-si, 2005).

  • Pharmaceutical Applications : Compounds like centperazine, synthesized using N,N′-dibenzylethylenediamine and related to piperazine, have been explored as antifilarial drugs (Sengupta et al., 1993).

  • Catalytic Activity : EDA-based compounds are used in catalysis, such as the synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts, demonstrating high selectivity (Latha et al., 2007).

  • GABAA Receptor Interaction : Mono N-Aryl ethylenediamine and piperazine derivatives have been found to block GABAA receptors, implicating potential applications in psychiatry, including for antidepressant and antipsychotic effects (Squires & Saederup, 1993).

Safety and Hazards

“N-[2-(1-piperazinyl)ethyl]ethylenediamine” is considered hazardous. It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled .

Mechanism of Action

Target of Action

N-[2-(1-piperazinyl)ethyl]ethylenediamine is an impurity of Diethylenetriamine . It is used in biological studies for the inhibition of polyamines to carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts by anchoring to the zinc-coordinated water molecule of carbonic anhydrases . This interaction inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate in the body.

Properties

IUPAC Name

N'-(2-piperazin-1-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIWIXJUBVWKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178772
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24028-46-4
Record name N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24028-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(1-piperazinyl)ethyl]ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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